molecular formula C8H8N2S B068791 N-Methyl-1,3-benzothiazol-6-amine CAS No. 161557-60-4

N-Methyl-1,3-benzothiazol-6-amine

Cat. No. B068791
M. Wt: 164.23 g/mol
InChI Key: WKOVHZDMEIGOEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-Methyl-1,3-benzothiazol-6-amine, often involves reactions between 2-aminobenzothiazoles with carbon disulfide and methyl iodide, followed by reactions with diamines. This methodology has been applied in creating compounds with potent antibacterial and entomological activities (Chaudhary et al., 2011).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including N-Methyl-1,3-benzothiazol-6-amine, have been studied for their corrosion inhibition properties. The electronic properties of these compounds, such as HOMO and LUMO energies, have been correlated with their performance as corrosion inhibitors. The use of chemical shielding tensors as descriptors indicated that these compounds could effectively prevent corrosion, particularly on metal surfaces (Behzadi & Forghani, 2017).

Antimicrobial and Biological Activities

Several studies have focused on the synthesis of benzothiazole derivatives for biological applications, showcasing their potent antibacterial and antifungal activities. These activities are particularly significant against a range of pathogens, indicating the potential of these compounds in developing new antimicrobials (Chaudhary et al., 2011). Moreover, the anti-inflammatory and anti-bacterial properties of these compounds suggest a wide range of therapeutic applications (Hunasnalkar et al., 2010).

Synthetic Methodologies

Benzothiazole derivatives serve as key intermediates in the synthesis of complex molecules. For instance, direct amination of azoles via catalytic C-H, N-H coupling has been achieved using benzothiazole and related compounds, highlighting their utility in organic synthesis (Monguchi et al., 2009). Such methodologies are crucial for the development of new drugs and materials.

Safety And Hazards

“N-Methyl-1,3-benzothiazol-6-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzothiazoles, including “N-Methyl-1,3-benzothiazol-6-amine”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

properties

IUPAC Name

N-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOVHZDMEIGOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442665
Record name N-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1,3-benzothiazol-6-amine

CAS RN

161557-60-4
Record name N-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-Trifluoroacetamidobenzothiazole (1.97 g, 8 mmol) in 40 ml dry acetone was added methyl iodide (4.54 g, 32 mmol) and then KOH (2.1 g, 32 mmol). The mixture was refluxed for 40 min. and concentrated in vacuo. The product was taken up in 40 ml H2O, refluxed for 40 min. and extracted with methylene chloride. The organic phase was washed with water, dried over Na2SO4 and concentrated in vacuo. The product was purified by flash chromatography (silica gel, methylene chloride) to give 250 mg 6-methylamino-benzothiazole.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two

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